3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
Description
Synthesis Analysis
The synthesis of related compounds typically involves the formation of carbon-carbon and carbon-oxygen bonds, as well as the introduction of functional groups such as methoxy and carboxylate groups. For instance, the synthesis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate involved the aromatization of a cyclohexenone derivative using iodine and methanol under reflux conditions . This suggests that similar conditions could potentially be used for the synthesis of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone can be elucidated using spectroscopic methods such as FT-Raman, FTIR spectroscopy, and NMR . These techniques allow for the determination of functional groups, bond types, and the overall geometry of the molecule. For example, the crystal structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was confirmed by single crystal X-ray diffraction studies . Similar analytical methods could be applied to determine the molecular structure of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone.
Chemical Reactions Analysis
The reactivity of compounds with similar structures to 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone can be inferred from their behavior in various chemical reactions. For example, the 2,2-dimethyl-1-(p-methoxyphenyl)propyl cation, which shares the methoxyphenyl motif, undergoes nucleophilic reactions with methanol or phenol, leading to products with a rearranged carbon skeleton . This indicates that the methoxyphenyl group can influence the reactivity and outcome of reactions involving carbocations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone can be predicted based on their molecular structure and functional groups. For instance, the vibrational spectral analysis of 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate provided insights into the vibrational frequencies and intensities of the vibrational bands, which are related to the physical properties of the molecule . Additionally, the thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt was studied, showing dehydration and decomposition temperatures . These studies suggest that the physical and chemical properties of 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone could be similarly analyzed to determine its stability and reactivity.
properties
IUPAC Name |
ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-23-19(21)16-8-5-7-15(13-16)18(20)11-10-14-6-4-9-17(12-14)22-2/h4-9,12-13H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRKXICWYKHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644218 | |
Record name | Ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-56-6 | |
Record name | Ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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